

Application Notes and Protocols for High-Throughput Screening of ACKR3 Modulators

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Compound of Interest

Compound Name: Aster-A Ligand-3

Cat. No.: B15542240

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Disclaimer: Initial searches for "**Aster-A Ligand-3**" did not yield a specific, publicly documented molecule. Therefore, to fulfill the detailed requirements of your request, these application notes and protocols are presented as an illustrative example based on the well-characterized interaction between the chemokine CXCL12 and its Atypical Chemokine Receptor 3 (ACKR3). This system is highly relevant for high-throughput screening (HTS) in drug discovery.

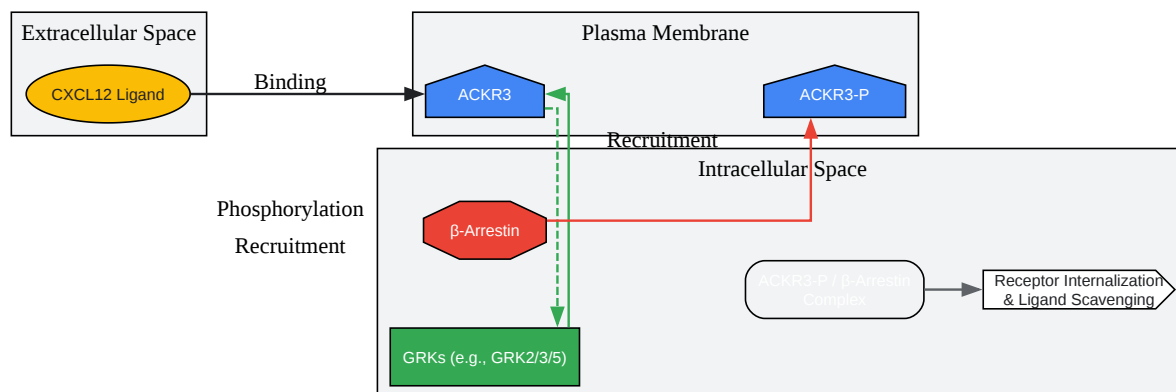
Introduction

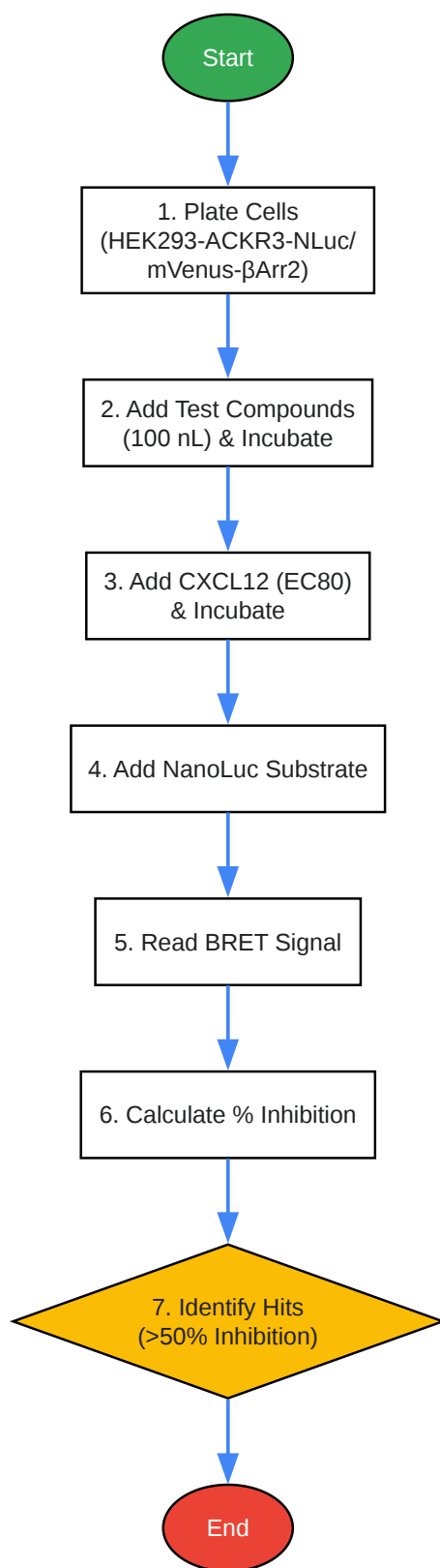
The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, immune cell trafficking, and neurodevelopment.^{[1][2]} Unlike canonical chemokine receptors, ACKR3 does not couple to G proteins to initiate signaling.^{[3][4]} Instead, upon binding its endogenous ligands, primarily CXCL12 and CXCL11, it robustly recruits β -arrestin.^{[3][4][5]} A primary function of ACKR3 is to act as a scavenger receptor, internalizing and degrading its ligands to shape chemokine gradients.^{[3][6][7]} This unique signaling profile makes ACKR3 an attractive target for therapeutic intervention, and high-throughput screening (HTS) is a critical first step in identifying novel small molecule modulators.

These notes provide an overview of the application of a β -arrestin recruitment assay for HTS campaigns targeting ACKR3.

Signaling Pathway

Upon ligand binding (e.g., CXCL12), ACKR3 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[4][8] This phosphorylation event creates a high-affinity binding site for β -arrestin. The recruitment of β -arrestin to the receptor sterically hinders G protein coupling and initiates receptor internalization and subsequent ligand degradation.[5][7] This β -arrestin-biased signaling is the foundation for the primary HTS assay described herein.





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